Heneicosanal

Beschreibung

Introduction to Heneicosanal

Chemical Identity and Nomenclature

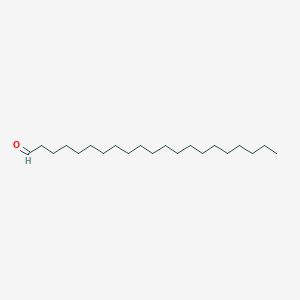

This compound, systematically named henicosanal under IUPAC nomenclature, is a straight-chain aldehyde comprising 21 carbon atoms. Its molecular formula, $$ \text{C}{21}\text{H}{42}\text{O} $$, reflects a fully saturated hydrocarbon backbone with a terminal aldehyde group (-CHO). The compound’s structural simplicity belies its significance as a model molecule for studying the physical and chemical behaviors of long-chain aldehydes.

Structural and Identifier Data

- IUPAC Name : this compound

- Molecular Formula : $$ \text{C}{21}\text{H}{42}\text{O} $$

- SMILES Notation :

CCCCCCCCCCCCCCCCCCCCC=O - InChI Key :

FJZCFGKQFDPNHS-UHFFFAOYSA-N - CAS Registry Number : 51227-32-8

- Other Identifiers :

The compound’s linear structure, confirmed via computational descriptors such as InChI and SMILES, positions it within the homologous series of aldehydes ranging from shorter chains (e.g., hexanal) to more complex derivatives. Its lack of branching or stereochemical complexity simplifies spectroscopic characterization, making it a frequent subject of mass spectrometry and nuclear magnetic resonance (NMR) studies.

Historical Discovery and Research Timeline

The discovery and investigation of this compound remain sparsely documented in the scientific literature, with most available data emerging from chemical databases and structural analyses. Unlike its alkane counterpart, heneicosane—a well-studied hydrocarbon with documented roles in insect pheromones and plant essential oils—this compound has not yet been widely explored in biological or ecological contexts.

Key Milestones

- Initial Characterization : The compound’s first systematic description likely coincided with advancements in organic synthesis techniques during the mid-20th century, though specific studies are not cited in contemporary databases.

- Database Cataloging : PubChem records indicate that this compound was formally added to its registry on February 16, 2015, with subsequent updates to its physicochemical descriptors as of May 18, 2025. This timeline suggests ongoing refinement of its computational and experimental profiles.

- Research Applications : While direct studies on this compound are limited, its structural analogs—such as heneicosane—have been investigated for roles in insect communication and plant biochemistry. These parallel efforts hint at potential interdisciplinary applications for this compound, though empirical validation remains pending.

Analytical Advancements

Modern spectroscopic and chromatographic methods have enabled precise quantification of this compound in synthetic mixtures. Gas chromatography-mass spectrometry (GC-MS) profiles, for instance, reliably distinguish its aldehyde moiety from similar hydrocarbons. Such techniques underpin its identification in complex matrices, though natural occurrence reports remain absent from metabolomics databases like HMDB.

Eigenschaften

IUPAC Name |

henicosanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZCFGKQFDPNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317955 | |

| Record name | Heneicosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-32-8 | |

| Record name | Heneicosanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51227-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051227328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENEICOSANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PGK075SA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heneicosanal can be synthesized through the oxidation of heneicosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of long-chain alkenes, followed by hydrogenation. This method involves the addition of a formyl group (CHO) to the alkene, resulting in the formation of the aldehyde. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature .

Analyse Chemischer Reaktionen

Types of Reactions

Heneicosanal undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to heneicosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

Reduction: It can be reduced to heneicosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Condensation: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Heneicosanoic acid.

Reduction: Heneicosanol.

Condensation: β-Hydroxy aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

1.1 Pheromonal Activity in Insects

Heneicosanal has been identified as a significant cuticular hydrocarbon that functions as a royal pheromone in certain termite species, specifically Reticulitermes flavipes. Research indicates that this compound is produced predominantly by neotenic castes (immature reproductive forms) and plays a crucial role in signaling reproductive status within colonies. The presence of this compound was confirmed to be significantly higher in neotenics compared to workers and primary reproductives, suggesting its potential use as a chemical marker for reproductive status in social insects .

1.2 Antimicrobial Properties

In studies examining the antimicrobial effects of various compounds, this compound has been found to exhibit notable antibacterial activity. Its efficacy against a range of pathogens highlights its potential use in developing natural antimicrobial agents .

Pest Control Applications

2.1 Mosquito Oviposition Attractant

One of the most promising applications of this compound is its use as an oviposition attractant for Aedes aegypti mosquitoes. A study demonstrated that this compound could lure these mosquitoes to specific sites for egg-laying, facilitating targeted pest control strategies. This method minimizes the need for widespread insecticide application, thereby reducing environmental impact and enhancing the effectiveness of pest management .

Table 1: Comparison of this compound with Other Semio-chemicals

| Compound | Function | Effectiveness (Relative) |

|---|---|---|

| This compound | Oviposition attractant | High |

| Nonacosane | Oviposition attractant | Moderate |

| Octadecane | Oviposition attractant | Low |

| Isopropyl Myristate | Oviposition attractant | Low |

| Docosane | Oviposition attractant | Moderate |

Food Science Applications

3.1 Potential Biomarker

This compound has been detected in various food sources, including sunflowers and peppers. Its presence in these foods suggests that it could serve as a biomarker for dietary intake, providing insights into consumer habits and nutritional studies .

Case Studies

Case Study 1: this compound as a Mosquito Control Agent

In a controlled field experiment, tanks filled with water were treated with this compound to observe its effect on mosquito oviposition behavior. The results indicated that tanks containing this compound attracted significantly more Aedes aegypti mosquitoes compared to untreated tanks. This study supports the feasibility of using this compound for targeted mosquito management strategies .

Case Study 2: Royal Pheromone in Termites

Research on Reticulitermes flavipes revealed that this compound is produced by neotenics and serves as a royal pheromone, influencing social dynamics within termite colonies. The study highlighted variations in production based on colony origin and reproductive status, emphasizing the importance of this compound in understanding insect behavior and ecology .

Wirkmechanismus

The mechanism of action of heneicosanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where it can interact with proteins and enzymes, potentially altering their function. Additionally, its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and cellular processes .

Vergleich Mit ähnlichen Verbindungen

12-Heneicosenoic Acid

Structure: C₂₁H₄₀O₂ (monounsaturated fatty acid with a double bond at the 12th carbon). Key Differences:

- Molecular Weight : 324.5413 g/mol (slightly lower due to unsaturation).

- Physical State : Likely liquid at room temperature due to the cis double bond disrupting molecular packing.

- Chemical Reactivity: The double bond increases susceptibility to oxidation and hydrogenation reactions, unlike the saturated heneicosanoic acid.

- Applications : Used in studies on membrane fluidity and unsaturated lipid metabolism .

12,15-Heneicosadienoic Acid

Structure : C₂₁H₃₈O₂ (diunsaturated fatty acid with double bonds at 12th and 15th carbons).

Key Differences :

- Molecular Weight : 322.5256 g/mol.

- Physical State: Likely liquid at room temperature, with even lower melting points than monounsaturated analogs.

- Chemical Reactivity : Higher reactivity due to two double bonds; prone to lipid peroxidation.

- Applications : Investigated for its role in inflammatory pathways and as a precursor for bioactive lipid mediators .

n-Heneicosane

Structure : C₂₁H₄₄ (a saturated hydrocarbon).

Key Differences :

- Functional Group: Lacks the carboxyl group, making it non-polar and chemically inert compared to heneicosanoic acid.

- Physical State: Solid at room temperature but with lower density and melting point (~40–45°C) than heneicosanoic acid.

- Applications : Used as a standard in hydrocarbon analysis and industrial lubricant formulations .

Comparative Data Table

Research Findings and Practical Implications

- Saturated vs. Unsaturated Acids: The absence of double bonds in heneicosanoic acid confers higher thermal stability and lower oxidative reactivity compared to 12-heneicosenoic and 12,15-heneicosadienoic acids. This makes it preferable for calibration standards in high-temperature analytical methods .

Biologische Aktivität

Heneicosanal, a long-chain aldehyde, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including antimicrobial properties, toxicity studies, and potential applications in pharmaceuticals.

This compound (C21H42O) is an aliphatic aldehyde characterized by a straight-chain structure with 21 carbon atoms. Its molecular formula indicates it belongs to the class of higher alkanes, which are known for various biological activities, including antimicrobial and antioxidant properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects against a variety of pathogens.

- Inhibition Zones : A study reported that this compound extracted from Plumbago zeylanica showed an inhibition zone of 31 mm against Streptococcus pneumoniae and 29 mm against Aspergillus fumigatus at a concentration of 10 μg/ml .

- Broad Spectrum : It has been noted that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) | Concentration (μg/ml) |

|---|---|---|

| Streptococcus pneumoniae | 31 ± 0.64 | 10 |

| Aspergillus fumigatus | 29 ± 0.86 | 10 |

Toxicity Studies

Acute inhalation toxicity studies have been conducted to assess the safety profile of this compound. In one study involving Wistar rats, no mortalities or clinical signs of toxicity were observed at various exposure levels . The results indicated that this compound does not pose significant acute inhalation risks, suggesting its potential for safe use in various applications.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Pharmaceutical Applications :

- Biopesticidal Properties :

Q & A

Q. What methodologies assess the long-term stability of this compound under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.